molecular formula C6H6IN3O B1324986 6-Iodo-pyridine-2-carboxylic acid hydrazide CAS No. 851102-43-7

6-Iodo-pyridine-2-carboxylic acid hydrazide

Cat. No. B1324986
M. Wt: 263.04 g/mol
InChI Key: SCUAHTXSISUBKA-UHFFFAOYSA-N
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Description

“6-Iodo-pyridine-2-carboxylic acid hydrazide” is a chemical compound with the molecular formula C6H6IN3O . It’s a derivative of pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “6-Iodo-pyridine-2-carboxylic acid hydrazide” consists of a pyridine ring with an iodine atom at the 6th position and a carboxylic acid hydrazide group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Iodo-pyridine-2-carboxylic acid hydrazide” are not available, it’s known that pyridine-2-carboxylic acid can act as an effective catalyst in multi-component reactions .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

6-Iodo-pyridine-2-carboxylic acid hydrazide and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research has demonstrated that various hydrazide derivatives possess significant antibacterial properties, effective against a range of bacterial strains. For example, studies on substituted pyridine and fused pyridine derivatives, including hydrazides, have shown notable antimicrobial and antioxidant activity (Flefel et al., 2018). Additionally, synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides and their demonstrated antibacterial activity further supports this application (Kostenko et al., 2015).

Molecular Docking and Synthesis Studies

Molecular docking and synthesis studies have been conducted on pyridine and hydrazide derivatives, including the analysis of their potential in binding to specific proteins. This is important in drug development and understanding the interaction of these compounds with biological targets. For instance, novel pyridine and pyridotriazine derivatives, derived from hydrazides, have been synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies on target proteins (Flefel et al., 2018).

Structural Characterization and Chemical Analysis

Research has also been directed towards the structural characterization and chemical analysis of hydrazide derivatives. This includes studies on monosubstituted dipicolinic acid hydrazide derivatives and their complex formation with elements like Cobalt and Chromium. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including catalysis and material science (Blagus Garin et al., 2019).

Antitubercular Activity

Some derivatives of 6-Iodo-pyridine-2-carboxylic acid hydrazide have been studied for their antitubercular activity. For instance, isonicotinic acid hydrazides, chemically similar to pyridine derivatives, have been evaluated for their effectiveness against Mycobacterium tuberculosis, providing a potential avenue for treating tuberculosis (Seydel et al., 1976).

Safety And Hazards

“6-Iodo-pyridine-2-carboxylic acid hydrazide” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

6-iodopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUAHTXSISUBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640060
Record name 6-Iodopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-pyridine-2-carboxylic acid hydrazide

CAS RN

851102-43-7
Record name 6-Iodopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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